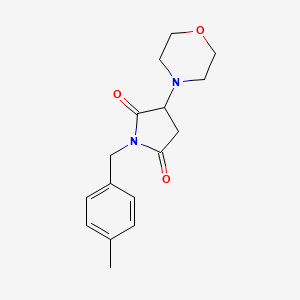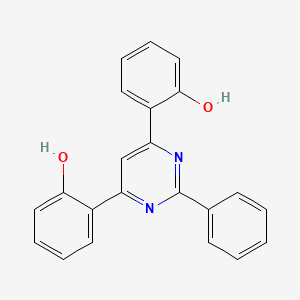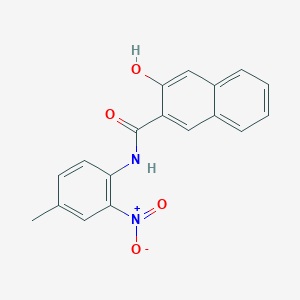
5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide, also known as MET, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.
Mecanismo De Acción
The exact mechanism of action of 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have shown that this compound binds to specific receptors and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the activity of specific enzymes and proteins involved in different pathways, leading to these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its specificity. This compound has been found to bind to specific receptors and enzymes, making it a valuable tool for investigating different biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, highlighting the need for caution when using it in lab experiments.
Direcciones Futuras
There are several future directions for research on 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of new drugs and therapies based on this compound. This compound has been found to have anticancer properties, and further research is needed to explore its potential as a cancer treatment. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on different biological pathways. Finally, research is needed to investigate the potential toxicity of this compound and identify ways to mitigate its harmful effects.
Métodos De Síntesis
The synthesis of 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-methylbenzoyl chloride and 2-aminothiazole in the presence of triethylamine to form 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-amine. This intermediate is then reacted with 4-carbamoyl-1H-1,2,3-triazole in the presence of diisopropylethylamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide has been found to have potential applications in scientific research, particularly in the study of different biological processes. This compound has been used as a tool to investigate the role of different enzymes and proteins in various pathways. It has also been used in the development of new drugs and therapies for different diseases.
Propiedades
IUPAC Name |
5-methyl-1-(3-methylphenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-9-4-3-5-11(8-9)19-10(2)12(17-18-19)13(20)16-14-15-6-7-21-14/h3-8H,1-2H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGHRZGBSKTTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-(1H-tetrazol-1-yl)phenol](/img/structure/B5292456.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5292464.png)
![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5292477.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B5292485.png)
![4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine-1-sulfonamide](/img/structure/B5292487.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5292490.png)

![ethyl 3-[8-methoxy-3-(2-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5292499.png)


![N-[3-(2-propoxyphenyl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5292526.png)
![4-{[(3S*,4R*)-4-hydroxy-3-isobutyl-4-methylpiperidin-1-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5292529.png)
![N-(4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5292536.png)
![N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5292538.png)
